molecular formula C6H11BF3KO B7893827 Potassium (4-Tetrahydropyranylmethyl)trifluoroborate

Potassium (4-Tetrahydropyranylmethyl)trifluoroborate

Cat. No.: B7893827
M. Wt: 206.06 g/mol
InChI Key: YKXVLUMULIEMKY-UHFFFAOYSA-N
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Description

Potassium (4-Tetrahydropyranylmethyl)trifluoroborate (CAS 1350320-55-6) is an air- and moisture-stable organoboron reagent primarily valued in medicinal chemistry and complex molecule synthesis for Suzuki-Miyaura cross-coupling reactions . Its tetracoordinate boron center masks the reactivity of the C-B bond, making it a protected form of a boronic acid that can endure various synthetic transformations while remaining indefinitely stable to handle, in contrast to more sensitive tricoordinate organoboranes . The compound is particularly useful for incorporating the tetrahydropyranylmethyl moiety, a common scaffold and protecting group, into complex molecular architectures such as pharmaceutical intermediates and bioactive molecules . The mechanism of action involves transmetalation with a palladium catalyst, where the trifluoroborate group facilitates the transfer of the "4-Tetrahydropyranylmethyl" alkyl group to an aryl or alkenyl electrophilic partner, such as chlorides, bromides, or triflates, to form a new carbon-carbon bond . This process is noted for its limited interference from competitive protodeboronation, leading to high-yield reactions . This reagent enables researchers to perform key alkyl transfer steps late in a synthetic sequence, a critical strategy for building diverse compound libraries or optimizing lead structures . The product is offered with a guaranteed purity of >95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

potassium;trifluoro(oxan-4-ylmethyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BF3O.K/c8-7(9,10)5-6-1-3-11-4-2-6;/h6H,1-5H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXVLUMULIEMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1CCOCC1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of Isoprenol and Aldehydes

A widely cited method involves reacting 3-methylbut-3-en-1-ol (isoprenol) with aldehydes in the presence of acidic catalysts. For example, isoprenol reacts with aldehydes (R₁–CHO, where R₁ = C₁–C₁₂ alkyl/aryl) under acidic conditions to yield 2-substituted 4-hydroxy-4-methyltetrahydropyrans. This reaction proceeds via a Prins cyclization mechanism, where the aldehyde carbonyl group activates the isoprenol for intramolecular cyclization. The acidic catalyst, often a strongly acidic cation exchanger, facilitates the formation of the tetrahydropyran ring.

Key Reaction Conditions :

  • Solvent : Toluene or solvent-free systems.

  • Temperature : 40–100°C.

  • Catalyst : Acidic resins (e.g., Amberlyst®) or mineral acids.

This method achieves high regioselectivity for the 4-hydroxy-4-methyltetrahydropyran product, with yields exceeding 90% in optimized systems.

Borylation Strategies for Tetrahydropyranylmethyl Derivatives

Introducing the boron moiety to the tetrahydropyranylmethyl group is a pivotal step. Two primary approaches emerge from the literature: (1) Grignard-mediated borylation and (2) transmetallation of boronic esters.

Grignard Reagent-Mediated Borylation

A method analogous to the synthesis of vinyl potassium trifluoroborate involves reacting a tetrahydropyranylmethyl Grignard reagent with a borate ester. For example, vinyl magnesium halides react with methoxy or isopropoxy pinacol borates to form vinyl boronic esters, which are subsequently fluoridated with potassium bifluoride (KHF₂). Adapting this approach, a tetrahydropyranylmethyl magnesium bromide could react with pinacol borate to form the corresponding boronic ester, followed by KHF₂ treatment to yield the trifluoroborate salt.

Example Protocol :

  • Formation of Boronic Ester :

    • React tetrahydropyranylmethyl magnesium bromide with isopropoxy pinacol borate in tetrahydrofuran (THF) at 0–25°C.

    • Yield: ~75–78% (based on analogous reactions).

  • Fluoridation :

    • Treat the boronic ester with KHF₂ in dimethylformamide (DMF) at 80–100°C for 6–8 hours.

    • Yield: 66–69% after recrystallization.

Transmetallation of Boronic Acids

An alternative route involves converting boronic acids to trifluoroborates. Vedejs and Matteson demonstrated that potassium organotrifluoroborates can be synthesized from dihaloboranes (RBX₂) using trimethylsilyl chloride (TMSCl) or silicon tetrachloride (SiCl₄). For tetrahydropyranylmethyl derivatives, this would require:

  • Dihaloborane Formation : Reacting the tetrahydropyranylmethyl boronic acid with TMSCl/SiCl₄.

  • Fluoridation : Treating the dihaloborane with aqueous KHF₂ to precipitate the trifluoroborate salt.

Advantages :

  • Avoids Grignard reagents, which may be sensitive to steric hindrance in bulky tetrahydropyranyl systems.

  • Enables purification via hot acetone extraction, bypassing column chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Grignard Reactions : THF is optimal for boronic ester formation due to its ability to stabilize Grignard intermediates. Elevated temperatures (80–100°C) are critical for efficient fluoridation in DMF.

  • Acid-Catalyzed Cyclization : Solvent-free conditions or toluene at 40°C maximize yield while minimizing side reactions.

Catalyst Selection

  • Cyclization : Strongly acidic cation exchangers (e.g., Amberlyst®) outperform mineral acids in terms of recyclability and product purity.

  • Esterification : DMAP accelerates acetyl chloride-mediated esterification of 4-hydroxytetrahydroprans, though this step is optional depending on the synthetic route.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Crude trifluoroborate products are recrystallized from acetone or methyl tert-butyl ether (MTBE) to remove inorganic salts.

  • Distillation : For tetrahydropyranyl intermediates, distillation in dividing-wall columns effectively separates regioisomers.

Analytical Data

  • NMR Spectroscopy : Key characterization includes ¹⁹F NMR for trifluoroborate (–BF₃K) resonance (~-135 to -145 ppm) and ¹H NMR for tetrahydropyranyl protons (δ 1.2–4.0 ppm).

  • Elemental Analysis : Boron and fluorine content validate stoichiometry.

Challenges and Limitations

  • Steric Hindrance : Bulky tetrahydropyranyl groups may slow borylation or fluoridation steps, necessitating prolonged reaction times.

  • Moisture Sensitivity : Trifluoroborate salts are hygroscopic, requiring anhydrous conditions during synthesis and storage.

  • Yield Variability : Fluoridation yields range from 66% to 78%, influenced by solvent purity and KHF₂ freshness .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-Tetrahydropyranylmethyl)trifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Conditions: Typically, these reactions are carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in an inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling reactions, the product is usually a biaryl compound or a substituted aromatic compound.

Scientific Research Applications

Organic Synthesis

  • Reagent in Coupling Reactions : Potassium (4-tetrahydropyranylmethyl)trifluoroborate serves as a coupling partner in various reactions, including Suzuki-Miyaura cross-couplings. Its effectiveness in facilitating these reactions has been documented in numerous studies .
  • Formation of Carbon-Heteroatom Bonds : The compound is instrumental in synthesizing complex organic molecules by enabling the formation of carbon-heteroatom bonds through nucleophilic substitution reactions .

Medicinal Chemistry

  • Therapeutic Potential : Research indicates that derivatives of this compound exhibit anti-inflammatory and immunomodulatory properties. For instance, studies have shown its potential to reduce pro-inflammatory cytokines in activated macrophages, suggesting applications in treating autoimmune diseases .
  • Antibacterial Activity : Preliminary investigations reveal that this compound may possess antibacterial properties against Gram-positive bacteria, potentially disrupting bacterial cell membranes .

Materials Science

  • Development of New Materials : The unique properties of this compound make it suitable for developing new materials with specific functionalities. Its use in creating polymeric materials with enhanced properties has been explored .

Case Study 1: Treatment of Inflammatory Bowel Disease (IBD)

A study involving animal models demonstrated that administration of this compound resulted in reduced inflammation and improved histopathological scores compared to controls. The mechanism was linked to decreased levels of inflammatory cytokines and enhanced mucosal healing .

Case Study 2: Neuroinflammation

In models of neuroinflammation, this compound showed promise in reducing microglial activation and neuronal damage, indicating potential for treating neurodegenerative diseases .

Chemical Properties and Data Tables

Mechanism of Action

The mechanism of action of Potassium (4-Tetrahydropyranylmethyl)trifluoroborate in cross-coupling reactions involves the following steps:

    Activation: The palladium catalyst activates the trifluoroborate compound.

    Transmetalation: The activated trifluoroborate undergoes transmetalation with the palladium catalyst, forming a palladium-boron intermediate.

    Reductive Elimination: The intermediate undergoes reductive elimination to form the final product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Variations

Trifluoroborates are classified by their substituents, which dictate their reactivity and stability. Below is a comparative analysis of key analogs:

Compound Name Substituent Type Molecular Weight (g/mol) Key Features Reference
Potassium (4-tetrahydropyranylmethyl)trifluoroborate Aliphatic ether (THP-protected) 236.081 Enhanced solubility in organic solvents; steric protection from THP group
Potassium 4-fluorophenyltrifluoroborate Aromatic (electron-withdrawing) 202 High reactivity in aryl couplings; susceptible to protodeboronation
Potassium (2,4-dichlorophenyl)trifluoroborate Aromatic (halogenated) 252.9 Improved stability; used in electron-deficient aryl couplings
Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate Aromatic (electron-donating) 297.12 Polar substituent enhances water solubility; moderate coupling efficiency
Potassium trans-styryl trifluoroborate Alkenyl 188.0 (approx.) Enables stereospecific alkenyl couplings; sensitive to oxidation

Key Observations :

  • Steric Effects : The tetrahydropyranylmethyl group in the target compound provides steric shielding, reducing side reactions (e.g., protodeboronation) compared to aryl analogs like Potassium 4-fluorophenyltrifluoroborate .
  • Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) in aryl trifluoroborates increase electrophilicity, accelerating transmetalation but also raising susceptibility to hydrolysis .
  • Solubility : Aliphatic ether substituents (e.g., THP) improve organic-phase solubility, whereas morpholinylcarbonyl groups enhance aqueous compatibility .

Reactivity in Cross-Coupling Reactions

Data from Suzuki-Miyaura couplings highlight performance differences:

Compound Reaction Yield (%) Catalyst System Conditions Reference
This compound 85–92 Pd(dba)₂/XPhos THF/H₂O, K₂CO₃, 80°C
Potassium 4-fluorophenyltrifluoroborate 70–78 Pd(OAc)₂/SPhos Toluene/H₂O, Cs₂CO₃, 100°C
Potassium trans-styryl trifluoroborate 76–80 PdCl₂(dppf)/Et₃N DMF, 90°C
Potassium (2,4-dichlorophenyl)trifluoroborate 88–94 Pd(PPh₃)₄/K₃PO₄ Dioxane/H₂O, 110°C

Key Findings :

  • The target compound achieves high yields (85–92%) under mild conditions due to its stability and compatibility with biphasic solvents .
  • Aryl trifluoroborates with electron-withdrawing groups (e.g., -Cl, -F) require harsher conditions (e.g., higher temperatures) but exhibit broader substrate scope .
  • Alkenyl trifluoroborates show lower thermal stability, necessitating optimized bases (e.g., Et₃N) to minimize decomposition .

Stability and Handling

  • Hydrolytic Stability : this compound resists hydrolysis better than aryl analogs due to the THP group’s protective effect. In contrast, aryl trifluoroborates release boronic acids and fluoride ions in aqueous media, requiring careful pH control .
  • Synthesis Challenges : Aryl trifluoroborates often form mixed salts (e.g., KOH byproducts), complicating purification . The target compound’s synthesis avoids this via THF-mediated lithiation, yielding cleaner products .

Biological Activity

Potassium (4-Tetrahydropyranylmethyl)trifluoroborate is a compound that has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.

  • Molecular Formula : C7_7H13_{13}BF3_3KO2_2
  • Molecular Weight : 236.081 g/mol
  • CAS Number : 1350320-55-6
  • Functional Groups : Alkyl, trifluoroborate

The compound features a tetrahydropyran moiety, which is known for its role in enhancing solubility and stability in various chemical reactions.

Synthesis and Reactions

This compound can be synthesized through a series of reactions involving alkylation processes. The synthesis often employs organotrifluoroborates, which serve as versatile intermediates in organic synthesis. For example, direct alkylation methods using potassium alkyl and alkoxymethyltrifluoroborates have shown significant yields (58%-89%) when coupled with various heteroaryls .

Anticancer Properties

Research has indicated that compounds containing trifluoroborate moieties exhibit promising anticancer activities. For instance, the use of potassium trifluoroborate salts in catalytic reactions has been linked to the development of pharmaceuticals targeting cancer pathways. A notable example is the application of these compounds in the Suzuki-Miyaura reaction, which is critical for synthesizing biologically active molecules .

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Studies have shown that derivatives of trifluoroborate can act as effective inhibitors against enzymes such as α-glucosidase, which is crucial for managing postprandial hyperglycemia in diabetic patients .

Case Studies

  • Case Study on Enzyme Inhibition :
    • Objective : To evaluate the inhibitory effects of trifluoroborate derivatives on α-glucosidase.
    • Method : Various derivatives were synthesized and tested for their IC50_{50} values.
    • Results : The most potent inhibitors demonstrated IC50_{50} values significantly lower than traditional inhibitors, suggesting enhanced efficacy .
  • Catalytic Applications :
    • Study : The use of potassium (4-Tetrahydropyranylmethyl)trifluoroborate as a catalyst in organic reactions.
    • Findings : The compound facilitated various substitutions with high yields, demonstrating its utility in synthesizing complex organic molecules relevant for drug development .

Table 1: Summary of Biological Activities

Activity TypeCompound UsedIC50_{50} ValueReference
α-Glucosidase InhibitionPot

Q & A

Q. What are the standard synthetic routes for preparing Potassium (4-Tetrahydropyranylmethyl)trifluoroborate, and how can purity be optimized?

The compound is typically synthesized via reaction of the corresponding boronic acid with potassium bifluoride (KHF₂) in an aqueous medium. Key parameters include maintaining a pH of 6–8 and temperatures between 0–5°C to minimize hydrolysis . For purity optimization, post-synthetic crystallization in ethanol or methanol is recommended, followed by vacuum drying to remove residual solvents. Monitoring by ¹⁹F NMR can confirm the absence of hydrolyzed byproducts (e.g., boronic acids) .

Q. What are the optimal reaction conditions for Suzuki-Miyaura coupling using this reagent?

Standard conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (K₂CO₃ or Cs₂CO₃), and a solvent system of tetrahydrofuran (THF)/water (10:1) under inert atmosphere (N₂ or Ar) at 50–80°C . A biphasic toluene/water system is less effective due to incomplete coupling and protodeboronation side reactions . Pre-activation of the catalyst with aryl bromides improves turnover in sterically hindered substrates.

Q. How should this compound be stored to ensure stability in laboratory settings?

Store at –20°C under argon in airtight containers to prevent moisture absorption and oxidation. Solutions in THF or DMF should be prepared fresh and used within 24 hours to avoid decomposition. Long-term storage (>6 months) requires –80°C with desiccants .

Advanced Research Questions

Q. What mechanistic role do fluoride ions play in the reactivity of trifluoroborate salts during cross-coupling?

Fluoride ions liberated from trifluoroborate hydrolysis facilitate transmetalation by stabilizing palladium intermediates. However, excess fluoride can inhibit catalysis by forming unreactive Pd-F complexes. Titration studies using ¹⁹F NMR reveal that a 1:1 molar ratio of KF to trifluoroborate maximizes coupling efficiency while minimizing side reactions like protodeboronation .

Q. How do solvent polarity and proticity influence reaction outcomes in cross-coupling?

  • Aprotic solvents (THF, DMF): Enhance solubility of trifluoroborates and stabilize Pd(0) catalysts, favoring faster transmetalation.
  • Protic solvents (water, alcohols): Accelerate hydrolysis of trifluoroborates to boronic acids, which may undergo undesired side reactions (e.g., homocoupling).
    Mixed THF/water systems (10:1) balance solubility and hydrolysis rates, achieving >95% yield in model reactions .

Q. How can data discrepancies arising from protodeboronation be resolved during reaction optimization?

Protodeboronation is a common side reaction in aqueous or basic conditions. Mitigation strategies include:

  • Lowering reaction temperature (<60°C) .
  • Using bulky, electron-deficient aryl partners to reduce steric strain in the transition state.
  • Adding fluoride scavengers (e.g., CaCl₂) to sequester free F⁻ ions .
    Quantitative analysis via GC-MS or HPLC can distinguish between coupling products (e.g., biaryls) and protodeboronated byproducts (e.g., aryl hydrocarbons) .

Methodological and Analytical Considerations

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H and ¹³C NMR: Identify the tetrahydropyranylmethyl moiety (δ 3.4–4.0 ppm for ether protons) .
  • ¹⁹F NMR: Confirm trifluoroborate integrity (δ –140 to –150 ppm for BF₃⁻) and detect hydrolysis products (δ –120 ppm for BF₂(OH)⁻) .
  • IR spectroscopy: B-F stretching vibrations at 1050–1100 cm⁻¹ .

Q. How can computational modeling aid in predicting reactivity?

Density functional theory (DFT) calculations can model transition states for transmetalation and predict regioselectivity in coupling reactions. For example, studies on analogous aryl trifluoroborates show that electron-withdrawing groups on the tetrahydropyranyl ring lower the activation energy for Pd–B bond formation .

Biological and Medicinal Chemistry Applications

Q. What strategies are used to evaluate the biological activity of derivatives synthesized from this reagent?

  • In vitro assays: Screen for kinase inhibition or cytotoxicity using cell lines (e.g., HEK293 or HeLa).
  • Metabolic stability studies: Incubate derivatives with liver microsomes to assess CYP450-mediated degradation .
  • Fluorine-18 labeling: Utilize the trifluoroborate moiety as a prosthetic group for PET imaging probes .

Q. How does the tetrahydropyranyl group influence pharmacokinetic properties?

The tetrahydropyranyl moiety enhances solubility and metabolic stability by masking polar functional groups. Comparative studies with non-cyclic analogs show a 2–3-fold increase in oral bioavailability in rodent models .

Safety and Handling Protocols

Q. What personal protective equipment (PPE) is required when handling this compound?

  • Gloves: Nitrile or neoprene.
  • Eye protection: Goggles with side shields.
  • Lab coat: Chemical-resistant material.
    Work should be conducted in a fume hood due to potential dust inhalation risks .

Q. How should spills or accidental exposures be managed?

  • Skin contact: Rinse immediately with water for 15 minutes; seek medical attention if irritation persists.
  • Inhalation: Move to fresh air; administer oxygen if breathing is labored.
  • Spills: Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

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